molecular formula C16H17N3O3S B2982933 ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate CAS No. 1171794-23-2

ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate

Cat. No. B2982933
CAS RN: 1171794-23-2
M. Wt: 331.39
InChI Key: XJVULYPADXYHDQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as Ethyl (4-Methylphenyl)(oxo)acetate, Ethyl 4-Methylbenzoylformate, and Ethyl (4-Methylphenyl)glyoxylate .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed through various spectroscopic techniques. NMR spectroscopy can also be used to confirm its structure .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 304 °C and a flash point of 128 °C . The specific gravity at 20/20 is 1.09 . Its purity, as determined by Gas Chromatography (GC), is reported to be more than 98.0% .

Scientific Research Applications

Organic Synthesis and Drug Design

This compound can serve as a building block in organic synthesis, particularly in the design and development of new pharmaceuticals. Its structure, which includes a thieno[3,4-c]pyrazole moiety, is of interest due to the pharmacological properties associated with pyrazole derivatives . These properties make it a valuable precursor in the synthesis of compounds with potential therapeutic effects.

Material Science

In material science, the compound’s unique chemical structure could be utilized in the development of organic semiconductors. Thieno[3,4-c]pyrazole derivatives have shown promise in the creation of materials with good electronic properties, which are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Catalysis

The compound may act as a ligand for transition metal catalysts. The nitrogen atoms in the pyrazole ring can coordinate to metals, potentially leading to catalysts that are useful in various chemical reactions, including those that are important in industrial processes .

Biological Studies

Ethyl 2-oxoacetate derivatives are known to have biological activity. This particular compound could be studied for its bioactivity, including potential antibacterial, antifungal, or anticancer properties. It could also serve as a scaffold for the development of new bioactive molecules .

Agricultural Chemistry

Compounds with the thieno[3,4-c]pyrazole core have been explored for their use in agriculture. They could be investigated for their potential as novel pesticides or herbicides, contributing to the development of new products to protect crops against pests and diseases .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results. For detailed safety data, one should refer to the compound’s Safety Data Sheet (SDS), which is typically provided by the manufacturer .

properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVULYPADXYHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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